5-Methoxy-4-Chromanone

Übersicht

Beschreibung

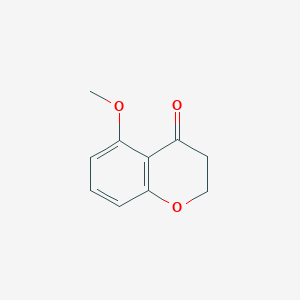

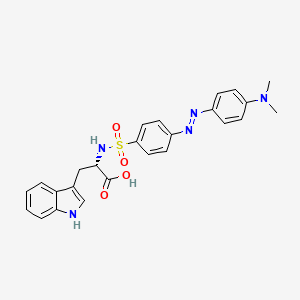

5-Methoxy-4-Chromanone is a derivative of Chromanone or Chroman-4-one, which is an important and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Wissenschaftliche Forschungsanwendungen

- Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .

- Methods : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .

- Results : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Application : Chromanone or Chroman-4-one acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

- Methods : Various studies published on synthesis, pharmacological evaluation on chroman-4-one analogues are addressed to signify the importance of chromanone as a versatile scaffold .

- Results : Chromanone exhibits a wide range of pharmacological activities. However, due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Synthesis of 4-Chromanone-Derived Compounds

Chromanone as a Therapeutic Scaffold

- Application : This compound is a derivative of chromanone and is used in various chemical reactions .

- Methods : The synthesis involves the use of anhydrous triethylamine and ethyl chlorooxoacetate added to a stirred solution of 3 in anhydrous CH 2 Cl 2 .

- Results : The result is the formation of Ethyl 8-methoxy-3-methyl-4-oxo-4 H-chromene-2-carboxylate .

- Application : Chroman-4-one derivatives are used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs .

- Methods : These compounds are used for treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .

- Results : The use of these compounds has shown improvement in the texture of skin and hair .

Ethyl 8-methoxy-3-methyl-4-oxo-4 H-chromene-2-carboxylate Synthesis

Chromanone in Cosmetic Preparations

- Application : Homoisoflavonoids (3-benzylidene-4-chromanones) are considered as an infrequent flavonoid class, possessing multi-beneficial bioactivities .

- Methods : The study gives an overview on phytochemical aspects of homoisoflavonoids, including utilized plant species, parts, extracts, and separation techniques .

- Results : Homoisoflavonoids are found in various plant species and parts, and they exhibit multiple beneficial bioactivities .

- Application : Chroman-4-one derivatives play a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer, diabetes, atherosclerosis and cardiovascular disorders .

- Methods : These compounds are used in the treatment of various inflammation-related diseases .

- Results : Chroman-4-one derivatives have shown potential in treating various inflammation-related diseases .

Homoisoflavonoids Synthesis

Chromanone in Inflammation-Related Diseases

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGXDPNMNYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570669 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-Chromanone | |

CAS RN |

863309-86-8 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)

![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)